N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a thiophene ring and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 1-(2-hydroxyphenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for about 3 hours, then cooled to room temperature and filtered. The resulting product is left to crystallize, yielding yellow block crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides.
Biology: The compound exhibits biological activities, including antioxidant and anti-tumor properties.
Industry: The compound’s coordination properties make it useful in material science and catalysis.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and thiophene ring provide multiple coordination sites, allowing the compound to interact with various molecular targets. These interactions can modulate biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide: Similar structure with an isonicotinohydrazide moiety.
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide: Contains a methoxycarbohydrazide group.
N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: Features a cyclopenta[c]pyrazole ring.
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and material science applications.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(10-5-2-3-6-11(10)16)14-15-13(17)12-7-4-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+ |
InChI Key |
BBKAHROJARYAAB-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=CC=C2O |
Origin of Product |
United States |
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